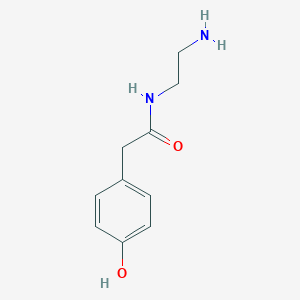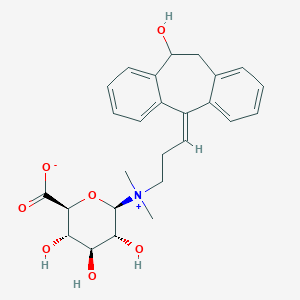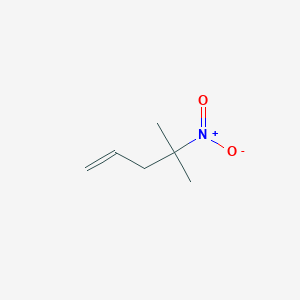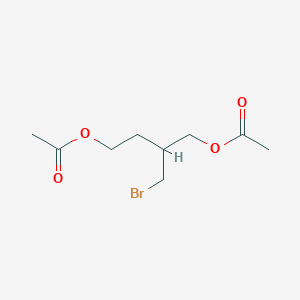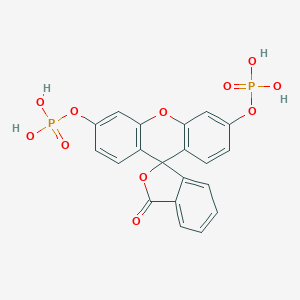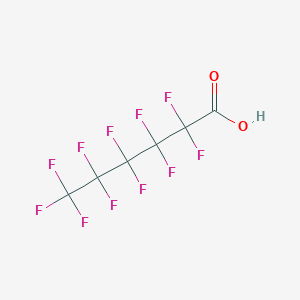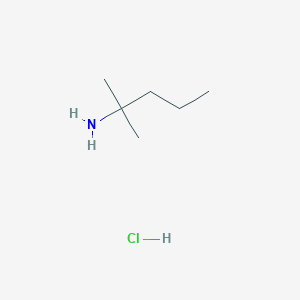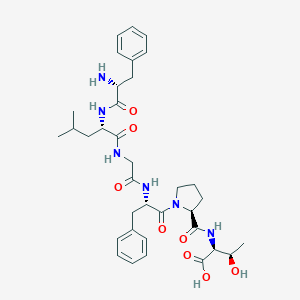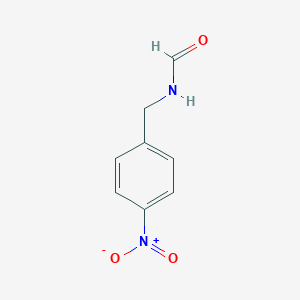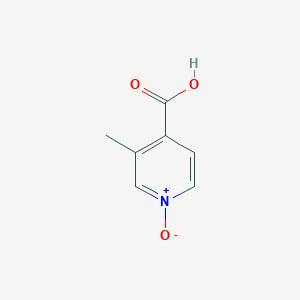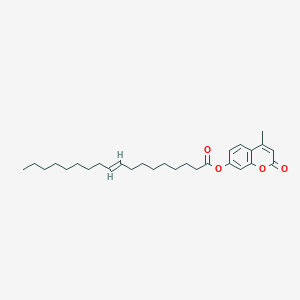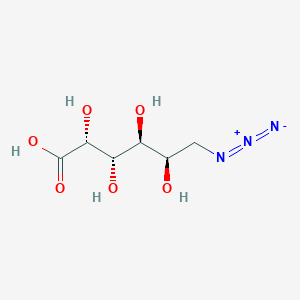
6-Azido-6-deoxy-D-galactonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azido-6-deoxy-D-galactonic acid, also known as ADGA, is a synthetic carbohydrate molecule that has been extensively studied for its potential applications in various fields of science. ADGA is a derivative of galactose, which is a monosaccharide sugar commonly found in milk and dairy products. ADGA has a unique chemical structure that makes it highly reactive and useful in a wide range of scientific applications.
Mécanisme D'action
The mechanism of action of 6-Azido-6-deoxy-D-galactonic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 6-Azido-6-deoxy-D-galactonic acid has been shown to inhibit the activity of glycosidases, which are enzymes involved in the breakdown of carbohydrates. It has also been shown to inhibit the activity of some viral and bacterial proteins, making it a potential candidate for the development of new antiviral and antibacterial drugs.
Effets Biochimiques Et Physiologiques
6-Azido-6-deoxy-D-galactonic acid has been shown to have a wide range of biochemical and physiological effects, including the inhibition of glycosidase activity, the inhibition of viral and bacterial protein activity, and the induction of apoptosis in cancer cells. 6-Azido-6-deoxy-D-galactonic acid has also been shown to have immunomodulatory effects, making it a potential candidate for the development of new vaccines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Azido-6-deoxy-D-galactonic acid in lab experiments is its unique chemical structure, which makes it highly reactive and useful in a wide range of applications. 6-Azido-6-deoxy-D-galactonic acid is also relatively easy to synthesize and purify, making it readily available for use in research. However, one of the main limitations of using 6-Azido-6-deoxy-D-galactonic acid in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines.
Orientations Futures
There are many potential future directions for research on 6-Azido-6-deoxy-D-galactonic acid, including the development of new antiviral, antibacterial, and anticancer drugs. 6-Azido-6-deoxy-D-galactonic acid could also be used as a tool for studying carbohydrate-protein interactions and for developing carbohydrate-based vaccines. Additionally, there is potential for the use of 6-Azido-6-deoxy-D-galactonic acid in materials science, as its unique chemical structure could be used to develop new materials with unique properties.
Méthodes De Synthèse
The synthesis of 6-Azido-6-deoxy-D-galactonic acid involves several steps, including the protection of the hydroxyl groups of galactose, the introduction of the azido group, and the deprotection of the hydroxyl groups to yield the final product. The most commonly used method for synthesizing 6-Azido-6-deoxy-D-galactonic acid is the azide-alkyne cycloaddition reaction, which involves the reaction of an azide group with an alkyne group to form a triazole ring.
Applications De Recherche Scientifique
6-Azido-6-deoxy-D-galactonic acid has been extensively studied for its potential applications in various fields of science, including biochemistry, medicinal chemistry, and materials science. 6-Azido-6-deoxy-D-galactonic acid has been shown to have a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. It has also been used as a tool for studying carbohydrate-protein interactions and for developing carbohydrate-based vaccines.
Propriétés
Numéro CAS |
138245-73-5 |
|---|---|
Nom du produit |
6-Azido-6-deoxy-D-galactonic acid |
Formule moléculaire |
C6H11N3O6 |
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H11N3O6/c7-9-8-1-2(10)3(11)4(12)5(13)6(14)15/h2-5,10-13H,1H2,(H,14,15)/t2-,3+,4+,5-/m1/s1 |
Clé InChI |
MHJXKGUVFXJLBQ-MGCNEYSASA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O)N=[N+]=[N-] |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)N=[N+]=[N-] |
SMILES canonique |
C(C(C(C(C(C(=O)O)O)O)O)O)N=[N+]=[N-] |
Synonymes |
6-AZIDO-6-DEOXY-D-GALACTONICACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



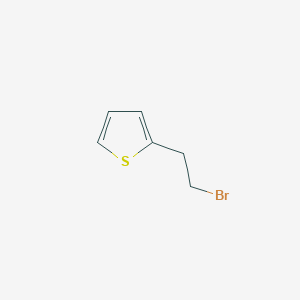
![Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-](/img/structure/B149279.png)
![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)
